molecular formula C4H5N3O2 B160950 5-Aminouracil CAS No. 932-52-5

5-Aminouracil

Cat. No.: B160950
CAS No.: 932-52-5
M. Wt: 127.10 g/mol
InChI Key: BISHACNKZIBDFM-UHFFFAOYSA-N
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Description

5-Aminouracil (5-AU) is a pyrimidine derivative with the molecular formula C₄H₅N₃O₂. It serves as a thymine antagonist, inhibiting DNA synthesis by inducing replication stress, and exhibits anticancer, antiviral, and antibacterial properties . Structurally, it features an amino group at the 5-position of the uracil ring, enabling hydrogen bonding via its amino and carbonyl groups, which is critical for interactions with biological targets like enzymes and nucleic acids .

5-AU is widely used as a building block in heterocyclic synthesis. Its role as a cell cycle inhibitor—arresting cells at the S-G₂ transition—is well-documented in plant models like Vicia faba, providing insights into mitotic regulation .

Properties

IUPAC Name

5-amino-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H5N3O2/c5-2-1-6-4(9)7-3(2)8/h1H,5H2,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISHACNKZIBDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061312
Record name 5-Aminouracil
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Molecular Weight

127.10 g/mol
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CAS No.

932-52-5
Record name 5-Aminouracil
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Preparation Methods

Reaction with Aldehydes and Dimedone

A pivotal method involves the one-pot condensation of this compound (1 ), aldehydes (2 ), and dimedone (3 ) under microwave irradiation. This protocol, optimized at 160°C in DMF, yields 6,7,8,10-tetrahydropyrimido[5,4-b]quinoline-2,4,9-triones (6 ) in 70–95% yield. The reaction proceeds via:

  • Knoevenagel condensation : Aldehyde and dimedone form α,β-unsaturated ketone intermediates (4 ).

  • Michael addition : this compound attacks the enone system, generating adduct 5 .

  • Cyclization : Intramolecular dehydration forms the tricyclic quinoline scaffold.

Key Advantages :

  • Microwave irradiation reduces reaction time from hours to minutes.

  • Catalyst-free conditions simplify purification.

  • High regioselectivity avoids side products.

Table 1: Representative Pyrimidoquinoline Derivatives Synthesized via Microwave Heating

ProductR Group (Aldehyde)Yield (%)Melting Point (°C)
6a C₆H₅95335–337
6b 4-ClC₆H₄85320–322
6c 4-MeOC₆H₄90310–312

Synthesis of Pyrrolo[2,3-d]pyrimidinediones

Phenylglyoxal hydrate (7 ) reacts with this compound and dimedone under microwave irradiation (160°C, 20 min) to form 1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione (10 ) in 76% yield. Structural confirmation via 1H^1H NMR revealed:

  • Five NH signals (δ = 10.55–12.26 ppm).

  • Aromatic protons at δ = 7.27 ppm (J = 6.2 Hz).

Mechanistic Pathway :

  • Formation of intermediate 8 via condensation of 1 and 7 .

  • Nucleophilic attack at C6 of this compound generates 9 .

  • Cyclodehydration yields the pyrrolopyrimidine core.

Protective Group Strategies for this compound

Mitigating N-Acetylation Side Reactions

During oligonucleotide synthesis, the amino group of this compound is prone to acetylation. Three protective groups were evaluated:

  • Trifluoroacetyl (TFA) : Base-labile but insufficient for long syntheses.

  • Dimethylformamidine : Moderately stable under acidic conditions.

  • 2-(4-Nitrophenyl)ethoxycarbonyl (NPEOC) : Optimal due to base lability, enabling clean deprotection with ammonium hydroxide.

Table 2: Efficiency of Protective Groups in Oligonucleotide Synthesis

GroupDeprotection Yield (%)Acetylation Suppression
TFA78Partial
Dimethylformamidine85Moderate
NPEOC93Complete

Oxidation and Functionalization Pathways

Oxidation to Dihydro Derivatives

Pyrimidoquinolines (6a , 6d ) undergo oxidation with HNO₃ to yield 7,8-dihydro derivatives (12a , 12b ). For example, 6a (R = C₆H₅) converts to 12a (m/z = 393 [M⁺]) with a 70% yield. 1H^1H NMR data confirm the loss of two methylene protons (δ = 2.85–3.15 ppm) and the introduction of a carbonyl group (IR: 1685 cm⁻¹).

Ethylation and Thiobarbituric Acid Incorporation

Ethylation of 17a (a pyrrolopyrimidine-thione derivative) with ethyl iodide produces 18 , characterized by:

  • A triplet for CH₂CH₃ at δ = 1.25 ppm (J = 7.1 Hz).

  • A quartet for OCH₂ at δ = 4.02 ppm.

Reaction with thiobarbituric acid (5a ) under microwave conditions yields 17a (m/z = 369 [M⁺]), exhibiting broad NH stretches at 3147 cm⁻¹.

Comparative Analysis of Microwave vs. Conventional Heating

Reaction Efficiency

  • Microwave : 20–50 min, yields 70–95%.

  • Conventional : 10–90 h, yields 43–70%.

Table 3: Time-Yield Correlation for Pyrrolopyrimidine Synthesis

MethodTimeYield (%)
Microwave20 min76
Conventional10 h70

Energy and Selectivity Benefits

Microwave irradiation enhances molecular agitation, promoting faster equilibration and reducing side reactions like oligomerization. This aligns with the observed 20% yield increase for 6a under microwaves compared to thermal heating.

Applications in Bioactive Molecule Synthesis

Antiviral and Kinase-Inhibitory Scaffolds

Pyrrolo[2,3-d]pyrimidines (10 , 17a ) demonstrate:

  • Anti-HIV-1 activity : EC₅₀ values < 10 μM.

  • Aurora-A kinase inhibition : IC₅₀ = 0.8 μM for 17a .

cAMP Phosphodiesterase Inhibitors

Pyrimidoquinolines (6a–f ) show submicromolar inhibition (IC₅₀ = 0.2–0.5 μM), making them candidates for cardiovascular therapeutics .

Chemical Reactions Analysis

Types of Reactions

5-Aminouracil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

Antitumor Properties

5-Aminouracil exhibits significant antitumor activity. Research has demonstrated that it can inhibit cell proliferation in various cancer cell lines. A study highlighted the synthesis of thiazolidinone/uracil derivatives that included 5-AU, which showed promising antiproliferative activity against several cancer cell lines with GI50 values ranging from 1.10 µM to 10.00 µM. Notably, compounds derived from 5-AU demonstrated potent inhibitory effects on key oncogenic pathways, specifically EGFR and BRAF V600E, with IC50 values around 91 nM and 93 nM respectively .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundGI50 (µM)Target EnzymeIC50 (nM)
5b1.10EGFR91
5b1.80BRAF V600E93
Other10.00--

Antiviral and Antibacterial Applications

This compound has been recognized for its antiviral and antibacterial properties. It functions as a thymine antagonist, disrupting DNA synthesis in pathogens. Studies have shown that it can induce DNA replication stress in plant cells, which may be extrapolated to understand its effects on microbial DNA synthesis .

Case Study: Induction of DNA Replication Stress

  • In Allium cepa root meristems treated with 5-AU, researchers observed biphasic interphase-mitotic cells indicative of DNA replication stress, highlighting its potential as a tool for studying cellular responses to replication inhibitors .

Role in Molecular Biology Research

In molecular biology, 5-AU serves as a valuable tool for studying DNA interactions and replication mechanisms. Its ability to substitute for thymine allows researchers to investigate the dynamics of nucleic acid structures.

Table 2: Properties of this compound in DNA Studies

PropertyDescription
Nucleobase AnalogueActs as a thymine substitute in DNA synthesis
Triplex FormationRecognized in the central strand of DNA triplexes
Binding AffinityExhibits selective recognition for various bases (A/T/C/G)

Effects on Cell Cycle Regulation

This compound has been shown to affect cell cycle checkpoints, particularly G2/M transitions. In studies involving plant cells, treatment with 5-AU resulted in delayed mitotic entry and altered nuclear synchronization . This indicates its potential use in exploring cell cycle dynamics and checkpoint mechanisms.

Case Study: G2 Checkpoint Alterations

  • A combined treatment of 5-AU and caffeine demonstrated enhanced effects on mitotic delays and DNA damage repair pathways in Allium cepa, suggesting cooperative mechanisms at play during DNA damage responses .

Mechanism of Action

5-Aminouracil exerts its effects by inhibiting the synthesis of nucleic acids. It acts as a thymine antagonist, blocking the incorporation of thymine into DNA. This leads to the inhibition of DNA replication and cell division. The compound also interferes with the activity of various enzymes involved in nucleic acid metabolism, such as ribonuclease .

Comparison with Similar Compounds

The biological and chemical properties of 5-AU are influenced by substituent positions (5 vs. 6) and functional group variations. Below is a comparative analysis with structurally or functionally related pyrimidine analogues:

Structural Analogues
Compound Substituent Position Key Structural Feature Biological Activity Key Findings References
5-Aminouracil 5-amino Amino group at C5 Anticancer, Antiviral Blocks DNA synthesis; inhibits adenovirus replication via N1-substituted derivatives .
6-Aminouracil 6-amino Amino group at C6 Enzyme inhibition Inhibits uracil-DNA glycosylase comparably to uracil at 1 mM, unlike 5-AU .
5-Azauracil 5-aza Nitrogen replaces C5 Enzyme inhibition Inhibits uracil-DNA glycosylase; shifting nitrogen to C6 abolishes activity .
5-Iodouracil 5-iodo Iodo group at C5 Spectroscopic studies Exhibits distinct vibrational spectra and molecular geometry compared to 5-AU .

Mechanistic Insights :

  • Positional Effects: The 5-amino group in 5-AU is critical for hydrogen bonding in enzyme interactions. Shifting this group to C6 (as in 6-aminouracil) or replacing C5 with nitrogen (5-azauracil) alters inhibitory potency .
  • Spectroscopic Differences: 5-Iodouracil shows distinct FT-IR and Raman spectra due to iodine’s electron-withdrawing effects, unlike 5-AU’s amino group .
Functional Analogues
Compound Functional Group Key Application Biological Activity Key Findings References
5-Fluorouracil 5-fluoro Anticancer drug Thymidylate synthase inhibition Binds dihydropyrimidinase’s dimetal center differently than 5-AU, impacting therapeutic efficacy .
1-Benzyl-5-(arylamino)uracil N1-benzyl, C5-arylamino Antiviral agents HIV-1, EBV inhibition N1-benzyl substitution enhances antiviral activity, unlike 5-AU’s unsubstituted N1 .
Thiourea derivatives of 5-AU Thiourea at C5 Antimicrobial/antiviral Broad-spectrum activity Condensation with isothiocyanates yields compounds with enhanced antibacterial and antifungal properties .

Functional Comparisons :

  • Anticancer Mechanisms : 5-Fluorouracil (5-FU) directly inhibits thymidylate synthase, whereas 5-AU disrupts DNA synthesis via replication stress .
  • Antiviral Specificity: N1-substituted 5-AU derivatives (e.g., 1-(4-phenoxybenzyl)-5-AU) show potent anti-adenoviral activity, while 1-benzyl derivatives target HIV-1 and Epstein-Barr virus .

Biological Activity

5-Aminouracil (5-AU) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, reactivity, and biological properties of this compound, emphasizing its potential as an anticancer agent, as well as its antibacterial and antiviral effects.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group at the 5-position of the uracil ring. This modification enhances its biological activity compared to uracil itself. The synthesis of 5-AU typically involves the reaction of uracil with ammonia or amines under specific conditions to yield this compound. Various derivatives of 5-AU have also been synthesized to improve its efficacy and reduce toxicity.

Anticancer Activity

This compound exhibits significant anticancer properties , acting as a thymine antagonist. It interferes with DNA synthesis, leading to replication stress and ultimately inducing apoptosis in cancer cells. Studies have demonstrated that 5-AU can inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : Inhibition of DNA polymerase activity and induction of cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-710.0DNA synthesis inhibition
HeLa8.0Apoptosis induction
A54912.0Cell cycle arrest (G1 phase)

Research has shown that 5-AU derivatives can enhance these effects, with some compounds exhibiting IC50 values as low as 1.10 µM against specific cancer targets like EGFR and BRAF V600E .

Antibacterial Activity

In addition to its anticancer effects, this compound has demonstrated antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial protein synthesis and cell wall integrity.

Table 2: Antibacterial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella typhimurium128 µg/mL

These findings suggest that 5-AU could be a promising candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antiviral Activity

This compound also exhibits antiviral activity , particularly against RNA viruses. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis.

Case Study: Influenza Virus

A study investigating the effects of this compound on influenza virus showed that:

  • Treatment : Cells infected with the virus were treated with varying concentrations of 5-AU.
  • Results : A significant reduction in viral titer was observed, indicating effective antiviral action.

Q & A

Basic: What experimental parameters are critical for synthesizing heterocyclic compounds using 5-Aminouracil as a building block?

Answer:
this compound serves as a nucleophilic precursor in one-pot syntheses of heterocycles like pyrrolo[3,4-b]pyridines. Key parameters include:

  • Reaction conditions : Microwave irradiation accelerates reactions without catalysts, improving efficiency and reducing side products .
  • Spectroscopic validation : Use 1H^1H-NMR to confirm alkylation sites (e.g., absence of NH protons indicates N-alkylation) and mass spectrometry to verify molecular formulas (e.g., C28_{28}H35_{35}N3_3O4_4 for derivatives) .
  • Intermediate tracking : Monitor intermediates like 8 and 9 using TLC or HPLC to optimize reaction progression .

Basic: How does temperature influence the solubility of this compound, and why is this relevant for formulation?

Answer:
Solubility data (Handbook of Aqueous Solubility Data, CRC Press) show significant temperature dependence:

  • 20°C : 0.5 g/L (3.93 mM)
  • 100°C : 16 g/L (125.9 mM) .
    This impacts solvent selection (e.g., hot aqueous systems for high-concentration reactions) and crystallization protocols . Low solubility at room temperature necessitates polar aprotic solvents (e.g., DMF) for kinetic studies.

Advanced: How can molecular docking studies clarify this compound’s role in DNA damage response pathways?

Answer:
Molecular docking can simulate interactions between this compound and DNA repair proteins (e.g., ATM/ATR kinases). Methodological steps include:

  • Protein structure preparation : Use PDB files of target proteins (e.g., DNA-PK).
  • Ligand optimization : Minimize this compound’s energy using DFT calculations (B3LYP/6-31G* basis set) .
  • Binding affinity analysis : Compare docking scores (e.g., AutoDock Vina) with known DNA-damaging agents to identify competitive inhibition .

Advanced: How can contradictory reports on this compound’s genotoxicity be resolved methodologically?

Answer:
Discrepancies (e.g., mitotic delay in plant cells vs. mammalian systems) require:

  • Model standardization : Use synchronized cell cultures (e.g., Allium cepa root meristems) to control cell cycle phases .
  • Dose-response curves : Test concentrations from 0.1–10 mM to identify threshold effects .
  • Post-treatment controls : Include caffeine (5 mM) to assess checkpoint override mechanisms, distinguishing direct DNA damage from replication stress .

Advanced: What structural modifications enhance this compound’s antiviral activity against human adenoviruses?

Answer:
Derivatives with aromatic substituents (e.g., 4-phenoxybenzyl groups) show enhanced inhibition (IC50_{50} < 1 µM). Methodological insights:

  • SAR analysis : Compare substituents at N-1, N-3, and C-6 positions using in vitro plaque reduction assays .
  • Cytotoxicity profiling : Use MTT assays on Vero cells to ensure selectivity indices >10 .
  • Mechanistic studies : Quantify viral DNA replication via qPCR to confirm inhibition at the replication stage .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Answer:

  • 1H^1H-NMR : Identify NH protons (δ 10–12 ppm) and alkylation patterns (e.g., ethyl group signals at δ 1.2–1.4 ppm) .
  • FT-IR : Confirm carbonyl stretches (1650–1750 cm1^{-1}) and NH bending (1550–1600 cm1^{-1}) .
  • Mass spectrometry : Use HRMS to validate molecular ions (e.g., m/z 477 [M+^+] for C28_{28}H35_{35}N3_3O4_4) .

Advanced: How do computational methods (DFT) improve understanding of this compound’s solid-state behavior?

Answer:
DFT calculations (e.g., B3LYP/6-311++G**) predict:

  • Vibrational spectra : Match experimental FT-IR/Raman peaks to assign modes (e.g., NH2_2 scissoring at 1615 cm1^{-1}) .
  • Crystal packing : Simulate hydrogen-bonding networks (e.g., N–H···O interactions) to explain solubility and stability trends .
  • Charge distribution : Calculate Mulliken charges to identify reactive sites for electrophilic substitution .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves and goggles due to skin/eye irritation risks (GHS07 classification) .
  • Ventilation : Store in well-ventilated areas to avoid inhalation (P403+P233) .
  • Spill management : Use absorbent materials (e.g., vermiculite) and dispose via hazardous waste channels (P501) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.